molecular formula C18H20ClN5OS B283253 N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

Cat. No. B283253
M. Wt: 389.9 g/mol
InChI Key: NJSNJYYYFPTSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, commonly known as CL218,872, is a synthetic compound that belongs to the class of selective agonists of the dopamine D4 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

The mechanism of action of CL218,872 involves its binding to the dopamine D4 receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of dopamine release and synaptic plasticity, which may underlie its therapeutic effects in various disorders.
Biochemical and physiological effects:
CL218,872 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the enhancement of synaptic plasticity, and the regulation of neuronal activity. These effects may contribute to its therapeutic potential in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of CL218,872 for lab experiments is its selective agonist activity at the dopamine D4 receptor, which allows for the investigation of the specific role of this receptor in various biological processes. However, one limitation is that it may not fully recapitulate the complex interactions of the dopamine system in vivo, and thus may not fully represent the physiological effects of dopamine modulation.

Future Directions

There are several future directions for research on CL218,872, including:
1. Further investigation of its therapeutic potential in various neurological and psychiatric disorders, including schizophrenia, N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, and drug addiction.
2. Investigation of its potential as a tool for studying the role of the dopamine D4 receptor in various biological processes.
3. Development of more selective and potent agonists of the dopamine D4 receptor, which may have improved therapeutic efficacy and reduced side effects.
4. Investigation of the potential of CL218,872 as a therapeutic agent for other disorders that involve dopamine dysregulation, such as Parkinson's disease and depression.
In conclusion, CL218,872 is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its selective agonist activity at the dopamine D4 receptor makes it a valuable tool for investigating the role of this receptor in various biological processes. However, further research is needed to fully understand its therapeutic potential and to develop more selective and potent agonists of the dopamine D4 receptor.

Synthesis Methods

The synthesis of CL218,872 involves a multi-step process that starts with the reaction of 4-chlorobenzyl alcohol with 2-bromoethyl benzene in the presence of a base to yield 2-(4-chlorobenzyl)phenylethanol. This intermediate is then converted to the corresponding mesylate, which is further reacted with sodium azide to give the tetrazole derivative. Finally, the tetrazole compound is coupled with 2-mercaptoethanol in the presence of a base to form CL218,872.

Scientific Research Applications

CL218,872 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In particular, it has been shown to have selective agonist activity at the dopamine D4 receptor, which is involved in the regulation of reward, motivation, and cognition.

properties

Molecular Formula

C18H20ClN5OS

Molecular Weight

389.9 g/mol

IUPAC Name

N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C18H20ClN5OS/c1-24-18(21-22-23-24)26-11-10-20-12-15-4-2-3-5-17(15)25-13-14-6-8-16(19)9-7-14/h2-9,20H,10-13H2,1H3

InChI Key

NJSNJYYYFPTSRX-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.